molecular formula C12H18N2O2 B2648556 2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid CAS No. 1780277-66-8

2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid

Cat. No. B2648556
CAS RN: 1780277-66-8
M. Wt: 222.288
InChI Key: LPVHSBCNCHTTMA-UHFFFAOYSA-N
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Description

“2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid” is an organic compound . It belongs to the class of compounds known as isoquinolones and derivatives . This compound is used as a reactant in the preparation of 1,4-disubstituted piperidine derivatives and their use as 11-βHSD1 inhibitors .


Synthesis Analysis

The synthesis of similar compounds has been reported . The synthesis involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .


Molecular Structure Analysis

The molecular weight of “2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid” is 222.29 . The IUPAC name is 2-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid . The InChI code is 1S/C12H18N2O2/c1-12(2,3)14-10(11(15)16)8-6-4-5-7-9(8)13-14/h4-7H2,1-3H3,(H,15,16) .


Chemical Reactions Analysis

The synthesis of “2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid” involves chemical reactions such as condensation and dehydration . The mechanism of the second step of the synthesis was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .


Physical And Chemical Properties Analysis

“2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid” is a powder at room temperature .

Scientific Research Applications

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . The compound “2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid” can be used in the synthesis of indole derivatives . These derivatives play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis of Tert-butyl-substituted [1,2,4]triazino[5,6-b]indole

The compound can be used in the synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole . This derivative has been reported to have potent antimalarial, antidepressant, and antileishmanial activity .

Synthesis of Indolo[2,3-b]quinoxalines

Indolo[2,3-b]quinoxalines are important DNA intercalating agents with antiviral and cytotoxic activity . The compound “2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid” can be used in the synthesis of these derivatives .

Enhancement of Biological Activity

The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .

Increase in Lipophilicity

Introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This property can be utilized in the design of new drugs and therapeutic agents .

Synthesis of Novel Drug Candidates

Incorporation of a tert-butyl group into indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems, leading to a series of structurally novel compounds as possible drug candidates, would be of synthetic importance for current medicinal chemistry needs .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)14-10(11(15)16)8-6-4-5-7-9(8)13-14/h4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVHSBCNCHTTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CCCCC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid

CAS RN

1780277-66-8
Record name 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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